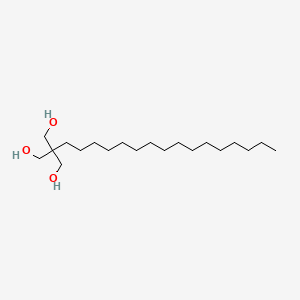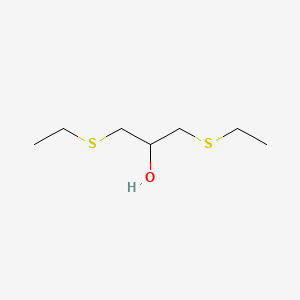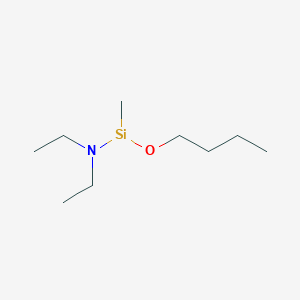
CID 15635647
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 15635647” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 15635647 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
CID 15635647 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
CID 15635647 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: this compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound might be employed in the production of specialty chemicals, materials science, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 15635647 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and side effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 15635647 include those with analogous structures or functional groups. Examples might include compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of structural features and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.
Properties
Molecular Formula |
C9H22NOSi |
|---|---|
Molecular Weight |
188.36 g/mol |
InChI |
InChI=1S/C9H22NOSi/c1-5-8-9-11-12(4)10(6-2)7-3/h5-9H2,1-4H3 |
InChI Key |
RETXKRWWBVZOJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


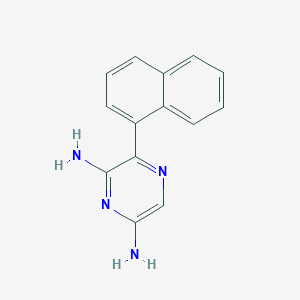
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
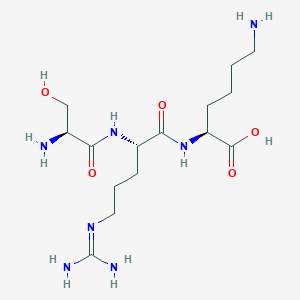
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
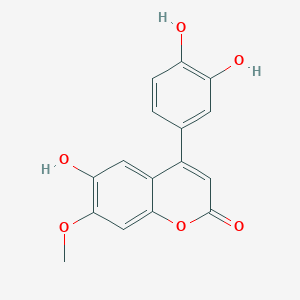
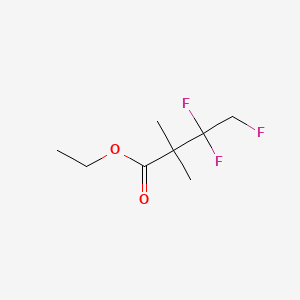
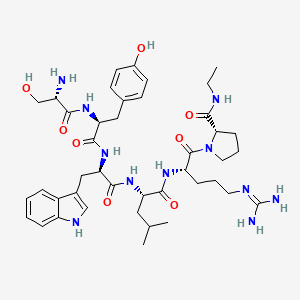
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
